{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride
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Overview
Description
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride is a chemical compound with the molecular formula C6H9ClN2OS2 It is characterized by the presence of a carbamyl chloride group, a disulfanyl linkage, and a cyanopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride typically involves the reaction of 2-cyanopropan-2-yl disulfide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamyl chloride group. The general reaction scheme is as follows:
2-Cyanopropan-2-yl disulfide+Chlorinating agent→[(2-Cyanopropan-2-yl)disulfanyl]methylcarbamyl chloride
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride can undergo various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carbamyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as ammonia (NH3) or ethanol (C2H5OH) can be used in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Carbamates or other substituted derivatives.
Scientific Research Applications
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride involves its reactive functional groups. The carbamyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The disulfanyl group can undergo redox reactions, influencing the redox state of biological systems. These interactions can modulate various molecular targets and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Vinyl chloride: A related compound with a similar chloride functional group.
2-Fluorodeschloroketamine: Shares structural similarities with the presence of a disulfanyl linkage.
Properties
CAS No. |
83369-47-5 |
---|---|
Molecular Formula |
C6H9ClN2OS2 |
Molecular Weight |
224.7 g/mol |
IUPAC Name |
N-[(2-cyanopropan-2-yldisulfanyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C6H9ClN2OS2/c1-6(2,3-8)12-11-4-9-5(7)10/h4H2,1-2H3,(H,9,10) |
InChI Key |
KDAAPTPTPCHOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)SSCNC(=O)Cl |
Origin of Product |
United States |
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